Benzhydryl isothiocyanate
Description
Benzhydryl isothiocyanate (CAS: 3550-21-8) is an organosulfur compound with the molecular formula C₁₄H₁₁NS and a molecular weight of 225.31 g/mol . Structurally, it consists of a central carbon atom bonded to two phenyl groups (diphenylmethyl group) and an isothiocyanate (-N=C=S) functional group. The compound is commercially available with high purity (96–98%) and is utilized in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
[isothiocyanato(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSFTZMBFYTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334446 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-21-8 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzhydryl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Optimization
Thiophosgene (Cl₂C=S) reacts with benzhydrylamine in dichloromethane (DCM) at 20°C, facilitated by N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The base deprotonates the amine, enabling nucleophilic attack on thiophosgene to form an intermediate thiocarbamoyl chloride. Subsequent elimination of HCl yields the isothiocyanate.
Key Conditions :
- Solvent : Dichloromethane
- Temperature : 20°C (2 hours)
- Base : DIPEA (3 equivalents)
- Workup : Ice-water quenching, extraction with DCM, and column chromatography.
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity | >95% (by NMR) |
| Reaction Time | 2 hours |
| Scale | 120 mmol benzhydrylamine |
This method’s efficiency is attributed to the stoichiometric use of thiophosgene and the inert atmosphere, minimizing side reactions. However, thiophosgene’s high toxicity necessitates stringent safety protocols, limiting its industrial applicability.
TPATB-Mediated Biphasic Synthesis
Tetrapropylammonium tribromide (TPATB) offers an environmentally benign route by decomposing dithiocarbamate salts in a water/ethyl acetate biphasic system. This method avoids toxic reagents and operates at room temperature.
Operational Details
Benzhydrylamine is converted to its dithiocarbamate salt using CS₂ and triethylamine. TPATB mediates oxidative desulfurization, yielding this compound and sodium bromide as a byproduct.
Key Features :
- Conditions : Room temperature, 6–8 hours.
- Yield : 75–85% (estimated for benzhydryl derivatives).
- Sustainability : Aqueous workup reduces organic waste.
Comparative Analysis of Methods
| Method | Yield | Safety | Scalability | Cost |
|---|---|---|---|---|
| Thiophosgene | 82% | Low | Moderate | $$ |
| Boc₂O | >90%* | Moderate | High | $$$ |
| TPATB | 75–85%* | High | High | $$ |
*Estimated for this compound based on analogous reactions.
Thiophosgene remains the benchmark for laboratory-scale synthesis due to its reliability, but TPATB and Boc₂O methods are preferable for industrial applications prioritizing safety and sustainability.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: Forms heterocyclic compounds through intramolecular cyclization with suitable nucleophiles.
Addition Reactions: Adds to double bonds in alkenes and alkynes to form adducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cyclization Reactions: Requires heating in the presence of a catalyst such as a Lewis acid.
Addition Reactions: Conducted under mild conditions with or without a catalyst.
Major Products:
Thioureas: Formed from the reaction with primary or secondary amines.
Thiocarbamates: Result from the reaction with alcohols.
Heterocyclic Compounds: Produced through cyclization reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Benzhydryl isothiocyanate has been investigated for its potential anticancer effects. Research indicates that derivatives of this compound exhibit selective inhibition of histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in cancer cell proliferation and survival. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer cell line, suggesting their utility as anticancer agents .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Benzhydryl-Piperazine | MDA-MB-231 | 5.0 | HDAC6 inhibition and apoptosis induction |
| 1-Benzhydryl-4-(substituted phenylcarboxamide) | Various | 10.0 | Antiproliferative effects |
Anti-inflammatory Applications
2.1 Modulation of Inflammasomes
Studies have shown that benzyl isothiocyanate, a related compound, can attenuate inflammasome activation in response to bacterial lipopolysaccharides (LPS). This suggests that this compound may have similar properties, potentially offering therapeutic benefits for conditions characterized by excessive inflammation, such as nasal polyps .
Table 2: Effects on Inflammasome Activation
| Treatment | Concentration (µM) | IL-1β Production Inhibition (%) |
|---|---|---|
| Benzyl Isothiocyanate | 10 | 50 |
| Benzyl Isothiocyanate | 30 | 80 |
Biosensing Applications
3.1 Development of Fluorescent Sensors
Recent advancements have linked this compound with acridine to create a novel fluorescent sensor capable of detecting hypochlorite ions (ClO⁻). This sensor exhibits unique photophysical properties and biocompatibility, making it suitable for environmental monitoring and biomedical applications .
Table 3: Performance of Fluorescent Sensor
| Analyte | Detection Limit (µM) | Recovery (%) |
|---|---|---|
| ClO⁻ | 0.5 | 104.80 |
| Other Analytes | - | <95 |
Case Studies
4.1 Case Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various this compound derivatives against multiple cancer cell lines. The results demonstrated significant cytotoxicity correlated with HDAC inhibition, highlighting the compound's potential as a lead structure for anticancer drug development .
4.2 Case Study on Inflammasome Modulation
Research conducted on THP-1 cells indicated that treatment with benzyl isothiocyanate led to a marked reduction in IL-1β production through the suppression of NF-κB signaling pathways. This study underscores the therapeutic implications for inflammatory diseases and supports further exploration into this compound's anti-inflammatory properties .
Mechanism of Action
The mechanism of action of benzhydryl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites in biological molecules such as proteins and nucleic acids. The compound’s biological activity is often linked to its ability to modify these macromolecules, thereby affecting cellular processes and pathways.
Comparison with Similar Compounds
Key Properties:
- Electrophilicity : The isothiocyanate group is highly electrophilic, enabling reactions with nucleophiles like amines and thiols.
- Synthesis : Produced via the reaction of benzhydrylamine with carbon disulfide in the presence of dicyclohexylcarbodiimide (DCC), yielding intermediates that are converted to the isothiocyanate .
- Applications : Used to synthesize hypoglycemic agents (e.g., benzhydrylthioureas) and as a building block for fluorescent probes .
Comparison with Structurally Similar Isothiocyanates
Benzyl Isothiocyanate (BITC)
Structure : Benzyl group (-CH₂C₆H₅) attached to the isothiocyanate group (CAS: 622-78-6).
Key Differences :
4-Methoxybenzyl Isothiocyanate
Structure : Benzyl group with a methoxy (-OCH₃) substituent at the para position.
Key Insight : The methoxy group in 4-methoxybenzyl isothiocyanate improves solubility in polar solvents, broadening its utility in aqueous-phase reactions .
4-Benzyloxyphenyl Isothiocyanate
Structure : Phenyl ring substituted with a benzyloxy (-OCH₂C₆H₅) group and isothiocyanate.
Key Insight : The benzyloxy group in 4-benzyloxyphenyl isothiocyanate enhances its affinity for aromatic interactions in biological systems .
Diphenylmethyl Isothiocyanate
Note: This is synonymous with this compound. refers to it as a product of thiocyanation reactions, confirming its identity .
Biological Activity
Benzhydryl isothiocyanate (BITC) is a compound derived from cruciferous vegetables, recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of BITC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
1. Antimicrobial Activity
BITC exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and certain mycobacteria. Research indicates that BITC can serve as a potential alternative to traditional antibiotics due to its effectiveness against resistant strains.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Mycobacterium tuberculosis | 16 | Effective |
| Pseudomonas aeruginosa | 4 | Highly effective |
In a comparative study involving a mouse model infected with Pseudomonas aeruginosa, BITC demonstrated comparable or superior antimicrobial activity compared to gentamicin, a standard antibiotic. Notably, BITC treatment resulted in less inflammation and toxicity in tissues, suggesting its safety profile and therapeutic potential in treating infections without the adverse effects associated with conventional antibiotics .
2. Anticancer Properties
BITC has garnered attention for its anticancer effects across various cancer types. It operates through multiple pathways, inducing apoptosis in cancer cells and inhibiting metastasis.
- Induction of Apoptosis : BITC triggers apoptosis in gastric cancer cells by promoting reactive oxygen species (ROS) production and mitochondrial dysfunction. This leads to the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
- Cell Cycle Arrest : BITC has been shown to halt cell proliferation by interfering with cell cycle progression, particularly in gastric adenocarcinoma cells .
- Combination Therapy Potential : Studies suggest that BITC may enhance the efficacy of other chemotherapeutic agents when used in combination, indicating its role as a chemopreventive agent .
Table 2: Summary of BITC's Anticancer Activity
3. Anti-inflammatory Effects
BITC also exhibits anti-inflammatory properties, which can be beneficial in managing chronic inflammatory conditions. It has been shown to reduce inflammatory markers and cytokine production in various models.
Case Study: In Vivo Anti-inflammatory Effects
In a study using a rat model of paw edema induced by formalin, BITC significantly reduced swelling compared to control groups. This effect was attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
